1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride
Overview
Description
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF2O2S and a molecular weight of 190.6 g/mol . It is known for its unique structure, which includes a cyclopropane ring substituted with a difluoromethyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclopropane with difluoromethyl sulfonyl chloride under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The cyclopropane ring can undergo addition reactions with various reagents, leading to the formation of different products.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in biochemical studies. The difluoromethyl group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and difluoromethyl-containing compounds. Similar compounds include:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in various chemical reactions.
Trifluoromethanesulfonyl chloride: A related compound with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Cyclopropane derivatives: Other cyclopropane-containing compounds with different substituents
The uniqueness of this compound lies in its combination of a cyclopropane ring, a difluoromethyl group, and a sulfonyl chloride group, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
1-(difluoromethyl)cyclopropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCWQUDXJVKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091793-00-7 | |
Record name | 1-(difluoromethyl)cyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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